The primary area of scientific research concerning 3-((4-Bromo-2,6-difluorobenzyl)oxy)-5-(3-(4-(pyrrolidin-1-yl)butyl)ureido)isothiazole-4-carboxamide, also known as CP-547632, focuses on its potential as a VEGFR-2 inhibitor. VEGFR-2, or vascular endothelial growth factor receptor 2, is a protein involved in angiogenesis, the process of new blood vessel formation. Inhibiting VEGFR-2 has been a target for cancer treatment strategies, as tumors require extensive blood supplies for growth [].
Studies have shown that CP-547632 demonstrates anti-angiogenic properties by inhibiting VEGFR-2 signaling. [, ] This suggests a potential therapeutic role in cancer treatment; however, further research is needed to determine its efficacy and safety in clinical trials.
CP-547632 is a small molecule characterized as a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) and basic fibroblast growth factor (bFGF) kinases. Its chemical formula is , and it has a molecular weight of approximately 532.402 g/mol. The compound is known for its investigational status in clinical trials aimed at treating various cancers, including ovarian and lung neoplasms . The structure of CP-547632 features an isothiazole core, which contributes to its biological activity.
The primary reaction involving CP-547632 is its interaction with ATP, where it acts as a competitive inhibitor of VEGFR-2. In kinetic studies, increasing concentrations of ATP were shown to reverse the inhibitory effects of CP-547632, indicating its mechanism of action as an ATP competitor . The compound also inhibits thymidine incorporation in human umbilical vein endothelial cells (HUVEC), demonstrating its impact on cellular proliferation stimulated by VEGF and bFGF .
CP-547632 exhibits significant biological activity as an inhibitor of angiogenesis through its action on VEGFR-2 and bFGF. It has reported IC50 values of approximately 11 nM for VEGFR-2 and 9 nM for bFGF, showcasing its potency in inhibiting these pathways . The compound's ability to impede endothelial cell proliferation makes it a candidate for cancer therapy, particularly in tumors reliant on angiogenesis for growth.
The synthesis of CP-547632 involves several steps that typically include the formation of the isothiazole ring, followed by the introduction of various functional groups such as bromine and fluorine atoms. The detailed synthetic pathway may include:
Specific methods may vary based on the desired yield and purity .
CP-547632 has been primarily explored for its applications in oncology, particularly in targeting tumors that exhibit high levels of angiogenesis. Clinical trials have investigated its efficacy in treating:
The compound's role as a VEGFR-2 inhibitor positions it as a potential therapeutic agent in cancer treatment protocols.
Interaction studies have shown that CP-547632 effectively inhibits the signaling pathways mediated by VEGFR-2 and bFGF, which are crucial for tumor angiogenesis. Its competitive inhibition suggests that it can be used alongside other therapies to enhance anti-tumor efficacy. Additionally, studies indicate that CP-547632 can modulate cellular responses to hypoxic conditions, further supporting its therapeutic relevance in cancer treatment .
Several compounds share structural or functional similarities with CP-547632, particularly those targeting receptor tyrosine kinases involved in angiogenesis:
Compound Name | Mechanism of Action | IC50 (nM) | Notable Features |
---|---|---|---|
Sorafenib | Multi-targeted kinase inhibitor | 20 | Used for liver and kidney cancers |
Sunitinib | Inhibitor of multiple receptor tyrosine kinases | 25 | Approved for renal cell carcinoma |
Pazopanib | Inhibitor of VEGFR, PDGFR, c-KIT | 20 | Used for soft tissue sarcoma |
Axitinib | Selective VEGFR inhibitor | 10 | Used primarily for renal cell carcinoma |
CP-547632 is unique due to its specific inhibition profile against VEGFR-2 and bFGF with lower IC50 values compared to some other compounds listed above, indicating greater potency . This specificity may offer advantages in targeted therapy approaches.